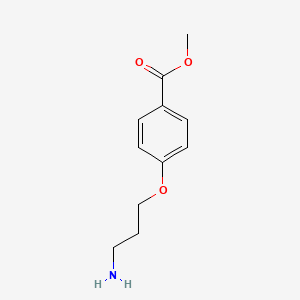

Methyl 4-(3-aminopropoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-aminopropoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPWMHYKRKYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Methyl 4 3 Aminopropoxy Benzoate

Retrosynthetic Analysis of the Methyl 4-(3-aminopropoxy)benzoate Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into a series of simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. For this compound, two primary bond disconnections are most logical: the C-O bond of the ester and the C-O bond of the ether.

Disconnection 1: Ester Bond (C(O)-O) This disconnection breaks the methyl ester bond, leading to 4-(3-aminopropoxy)benzoic acid and a methyl synthon. The synthetic equivalent for the methyl synthon is typically methanol (B129727) or a methylating agent like methyl iodide. This approach suggests a final esterification step in the synthesis.

Disconnection 2: Ether Bond (Aryl-O) Alternatively, disconnecting the ether linkage between the benzene (B151609) ring and the propoxy chain leads to methyl 4-hydroxybenzoate (B8730719) and a 3-aminopropyl synthon. The synthetic equivalent for the latter would be a 3-halopropylamine (e.g., 3-chloropropylamine) or a protected version thereof. This strategy points towards an O-alkylation reaction, specifically a Williamson ether synthesis, as a key step.

These two primary retrosynthetic pathways form the basis for the most common and practical methods for synthesizing this compound.

Direct Synthesis Strategies

Based on the retrosynthetic analysis, several direct synthetic strategies can be employed. These routes are generally favored for their efficiency and are often selected based on the availability and cost of starting materials.

One of the most direct methods for preparing this compound is the Fischer-Speier esterification of 4-(3-aminopropoxy)benzoic acid. tcu.edubond.edu.au This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the solvent and the reactant. uomustansiriyah.edu.iq

The reaction is an equilibrium process. tcu.edu To drive the reaction towards the product side and achieve high yields, a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is typically used. uomustansiriyah.edu.iqchemicalbook.com Le Chatelier's principle is applied by using a large excess of methanol to shift the equilibrium in favor of the ester. tcu.edulibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the methanol molecule. uomustansiriyah.edu.iq Subsequent proton transfer and elimination of a water molecule yield the final ester product. uomustansiriyah.edu.iq A typical procedure involves refluxing the benzoic acid derivative with methanol and a catalytic amount of acid for several hours. uomustansiriyah.edu.iqchemicalbook.com After the reaction is complete, the mixture is cooled, and the excess acid is neutralized, often with an aqueous solution of a weak base like sodium bicarbonate, which causes the product to precipitate. chemicalbook.comlibretexts.org

A representative reaction is the synthesis of Methyl 3-amino-4-methylbenzoate, where 3-amino-4-methylbenzoic acid is refluxed in methanol with thionyl chloride, achieving a 97% yield. chemicalbook.com

Table 1: Example Conditions for Fischer Esterification

| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-amino-4-methylbenzoic acid | Methanol | SOCl₂ | Reflux, 4h | 97% | chemicalbook.com |

| p-aminobenzoic acid | Ethanol | H₂SO₄ | Reflux | High | libretexts.org |

An alternative and widely used approach is the O-alkylation of methyl 4-hydroxybenzoate. This method falls under the category of Williamson ether synthesis. In this reaction, the phenolic proton of methyl 4-hydroxybenzoate is first removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate 3-aminopropyl derivative bearing a leaving group, such as 3-chloropropylamine (B7771022) or 1-bromo-3-chloropropane (B140262). mdpi.com

A crucial consideration in this pathway is the potential for the amine functionality to interfere with the reaction or for N-alkylation to occur as a side reaction. To circumvent this, the alkylating agent's amino group is often protected, or a reagent like 1-bromo-3-chloropropane is used, where the chlorine is subsequently displaced by an amine or a nitrogen-containing nucleophile (like sodium azide (B81097) followed by reduction).

For instance, a similar synthesis involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF at 70°C, which resulted in a 94.7% yield of the corresponding ether. mdpi.com This demonstrates the high efficiency of this type of O-alkylation on substituted benzoate (B1203000) systems.

One such pathway begins with the O-alkylation of methyl 4-hydroxybenzoate with a molecule like 3-bromopropionitrile. The resulting nitrile-terminated intermediate, methyl 4-(2-cyanoethoxy)benzoate, can then be reduced to the target primary amine. The reduction of the nitrile group is a well-established transformation and can be achieved through various methods, most commonly catalytic hydrogenation. This process typically employs catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although catalytic hydrogenation is often preferred for its milder conditions and operational simplicity on an industrial scale.

Another FGI approach could involve the hydrolysis of an amide. For example, a starting material containing a propionamide (B166681) group could be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which is then esterified, followed by reduction of the amide to the amine. However, nitrile reduction is generally a more direct and common route for this specific transformation.

Optimization of Reaction Conditions and Catalyst Screening

To maximize the efficiency, yield, and purity of the final product while minimizing costs and environmental impact, the optimization of reaction conditions is paramount. This involves a systematic study of various parameters, including catalysts, solvents, and temperature.

The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction pathway. For the O-alkylation route, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective as they can dissolve the ionic phenoxide intermediate while not interfering with the nucleophilic attack. mdpi.com

Temperature is another critical variable. In general, higher temperatures increase reaction rates. However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and decreased selectivity. researchgate.netresearchgate.net For example, in a study optimizing a related synthesis, various solvents including ethanol, water, toluene, and PEG-400 were tested at temperatures ranging from room temperature to 90°C. researchgate.net It was found that a mixture of PEG-400 and water at 70°C provided the maximum yield, while lower temperatures resulted in poor conversion and higher temperatures offered no improvement. researchgate.net This highlights the need for careful temperature profiling to find the optimal balance between reaction rate and product yield/purity.

For esterification reactions, the temperature is typically set to the reflux temperature of the alcohol being used (e.g., methanol, ~65°C). uomustansiriyah.edu.iqchemicalbook.com The choice of catalyst is also crucial. While strong mineral acids like H₂SO₄ are traditional, solid acid catalysts are gaining attention due to their ease of separation and reusability. mdpi.com Studies on the esterification of benzoic acids have explored various solid acid catalysts, demonstrating that factors like catalyst acidity and structure can impact yield. mdpi.com

Table 2: General Effects of Solvents and Temperature on Synthesis

| Reaction Type | Typical Solvents | Temperature Profile | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| O-Alkylation (Williamson) | DMF, Acetonitrile | 50-100°C | Optimal temperature balances rate and minimizes side reactions. Polar aprotic solvents stabilize intermediates. | mdpi.com |

| Fischer Esterification | Excess Alcohol (e.g., Methanol) | Reflux | Drives equilibrium towards products. Temperature is dictated by alcohol's boiling point. | uomustansiriyah.edu.iqchemicalbook.com |

Application of Catalysis in Ether Formation and Esterification Steps

The molecular structure of this compound, featuring both an ether and an ester functional group, necessitates at least two critical bond-forming reactions. Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of these steps. The synthesis can be approached by first forming the ether linkage followed by esterification, or vice versa.

Catalysis in Ether Formation: The formation of the 3-aminopropoxy ether linkage typically proceeds via a Williamson-type ether synthesis. This involves the reaction of a methyl 4-hydroxybenzoate salt with a 3-halopropylamine or, more commonly, a precursor like 1-amino-3-chloropropane or 1-bromo-3-aminopropane. To circumvent issues with the reactive amine, a common strategy involves using a protected amine or a precursor like 3-chloropropanol, followed by amination in a later step.

A key intermediate, Methyl 4-(3-chloropropoxy)benzoate, can be synthesized from methyl 4-hydroxybenzoate and 1-bromo-3-chloropropane. nih.gov The reaction of the phenoxide, generated from methyl 4-hydroxybenzoate with a base, with the alkyl halide is often accelerated using phase-transfer catalysts (PTC). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction occurs, increasing reaction rates and allowing for milder conditions. mun.ca

Alternatively, metal-based catalysts have been explored for reductive etherification cascades. For example, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of aldehydes, including 4-hydroxybenzaldehyde, with alcohols like isopropanol (B130326) to form ethers. osti.gov While not a direct route to the title compound, this demonstrates the potential of homogeneous metal catalysts in forming ether bonds on substituted benzene rings. osti.gov

Catalysis in Esterification: The methyl ester group is typically introduced via Fischer esterification of the corresponding carboxylic acid (either 4-hydroxybenzoic acid or 4-(3-aminopropoxy)benzoic acid) with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. researchgate.netwikipedia.orgyoutube.com This is a reversible equilibrium-driven reaction, and high yields are achieved by using a large excess of methanol and/or by removing the water formed during the reaction. researchgate.net

To overcome the drawbacks of corrosive mineral acids, solid acid catalysts have been developed. These heterogeneous catalysts, such as zirconium or titanium-based solid acids, are easily separated from the reaction mixture and can be recycled, simplifying the workup process. mdpi.com For instance, a titanium-zirconium solid acid has been successfully used for the esterification of various substituted benzoic acids with methanol, proceeding without the need for other acid co-catalysts. mdpi.com Deep eutectic solvents (DES) formed from components like p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium chloride have also been employed as dual solvent-catalysts, demonstrating high activity in the esterification of benzoic acid. dergipark.org.tr

The table below summarizes various catalytic systems used for esterification of benzoic acid derivatives.

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| Sulfuric Acid | p-Aminobenzoic acid, Ethanol | Reflux, 60-75 min | 98 | researchgate.netjsynthchem.com |

| Zirconium-Titanium Solid Acid | Benzoic acid, Methanol | Reflux | >90 | mdpi.com |

| Deep Eutectic Solvent (p-TSA/BTEAC) | Benzoic acid, Ethanol | 75°C | 88.3 | dergipark.org.tr |

| Dual-site PTC | Sodium 4-hydroxybenzoate, Benzyl bromide | 60°C, Ultrasound | 84.3 | nih.gov |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry offer a framework for designing more environmentally benign chemical processes. The synthesis of this compound and its intermediates can be significantly improved by applying these principles. mun.ca

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like mineral acids, solid acids, or phase-transfer catalysts is inherently greener than using stoichiometric reagents. mun.ca Catalysts increase reaction rates and selectivity, leading to less waste and lower energy consumption. mdpi.com

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives. For example, deep eutectic solvents (NADES), which are biodegradable and have low toxicity, have been successfully used as reaction media for synthesizing benzocaine (B179285) analogues. jsynthchem.com Isopropanol has also been highlighted as a "green" solvent and reagent in catalytic etherification reactions. osti.gov

Design for Energy Efficiency: Employing energy-efficient methods can significantly reduce the environmental footprint of a synthesis. Ultrasound-assisted and microwave-assisted syntheses have been shown to accelerate reactions like esterification, often leading to higher yields in shorter reaction times and at lower temperatures compared to conventional heating. mun.canih.gov

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of starting materials derived from renewable sources. Research has demonstrated the synthesis of 4-hydroxybenzoic acid (4HBA), a key precursor, from biobased L-tyrosine using a multi-enzyme cascade in E. coli. nih.gov This whole-cell biocatalysis approach operates under mild conditions without toxic catalysts, offering a sustainable alternative to the conventional petroleum-based Kolbe-Schmitt reaction. nih.gov

Synthetic Route Efficiency and Process Development Considerations

Catalyst Selection and Reusability: The choice of catalyst is critical for process efficiency. While homogeneous catalysts may offer high activity, their separation from the product can be challenging and costly. osti.gov Heterogeneous catalysts, such as the Zr/Ti solid acid for esterification, are highly advantageous in an industrial setting. mdpi.com Their ease of separation (e.g., by simple filtration) and potential for reuse over multiple cycles reduces catalyst cost, minimizes waste, and simplifies the purification of the final product.

Process Optimization: Key process parameters, including temperature, pressure, reaction time, and catalyst loading, must be optimized to maximize throughput and minimize costs. For esterification, using an excess of one reactant (typically the alcohol) or removing water can shift the equilibrium to favor product formation. researchgate.net The development of continuous-flow processes, as demonstrated for the synthesis of benzocaine, can offer significant advantages over batch processing, including better heat and mass transfer, improved safety, and greater consistency in product quality. chemicalbook.com

Purification and Final Product Quality: The final purity of the active pharmaceutical ingredient (API) is paramount. The synthetic route should be designed to minimize the formation of impurities that are difficult to remove. Chromatography is generally avoided for large-scale purification due to high cost and solvent consumption. acs.org Therefore, routes that yield a product that can be easily purified by crystallization or distillation are strongly preferred. The workup for Fischer esterification, for instance, typically involves neutralization with a weak base like sodium carbonate to remove the acid catalyst and any unreacted carboxylic acid, followed by extraction and filtration to isolate the crude product. researchgate.net

The table below outlines key considerations in process development for related benzoate compounds.

| Consideration | Aspect | Importance | Reference |

| Yield Optimization | Control of pH and temperature during workup | Avoids isolation of intermediates, increases overall yield to >85% | google.com |

| Catalyst Type | Heterogeneous solid acids vs. Homogeneous acids | Easy separation and reusability of heterogeneous catalysts simplifies process | mdpi.com |

| Reaction Conditions | Use of excess reagent (alcohol), removal of water | Drives equilibrium to completion for esterification reactions | researchgate.net |

| Purification | Crystallization over chromatography | Reduces cost and solvent waste in large-scale production | acs.org |

Advanced Spectroscopic and Analytical Characterization of Methyl 4 3 Aminopropoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4-(3-aminopropoxy)benzoate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region due to their distinct electronic environments. The protons of the propyl chain and the methyl ester group exhibit characteristic shifts and coupling patterns in the upfield region.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.90 | Doublet | 2H | Ar-H (ortho to -COO) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -O) |

| ~4.10 | Triplet | 2H | -O-CH₂- |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~2.90 | Triplet | 2H | -CH₂-NH₂ |

| ~2.00 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The carbon atoms of the benzene ring, the propyl chain, the methyl ester, and the carbonyl group each resonate at distinct chemical shifts, confirming the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~166.5 | C=O (Ester) |

| ~162.0 | Ar-C (para to -COO) |

| ~131.5 | Ar-C (ortho to -COO) |

| ~122.0 | Ar-C (ipso, attached to -COO) |

| ~114.0 | Ar-C (ortho to -O) |

| ~66.0 | -O-CH₂- |

| ~51.5 | -OCH₃ |

| ~39.0 | -CH₂-NH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Assignment

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. For instance, the protons of the -O-CH₂- group would show a correlation with the protons of the central -CH₂- of the propyl chain, which in turn would correlate with the -CH₂-NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, linking the proton signal at ~4.10 ppm to the carbon signal at ~66.0 ppm (-O-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations would include the correlation between the protons of the methyl ester (-OCH₃) and the carbonyl carbon (~166.5 ppm), and the protons of the -O-CH₂- group with the aromatic carbon attached to the oxygen (~162.0 ppm).

Solid-State NMR for Crystalline and Amorphous Form Characterization

While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. This is particularly useful for characterizing different crystalline polymorphs or amorphous forms of this compound. Differences in chemical shifts and peak widths in ssNMR spectra can indicate variations in molecular packing and conformation in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₃), the expected exact mass would be approximately 209.1052 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z of [M-31]⁺.

Cleavage of the propyl chain: Fragmentation at the C-C bonds of the aminopropoxy chain would lead to various fragment ions. A prominent fragment could arise from the cleavage of the bond between the oxygen and the propyl chain, leading to a [M-C₃H₇N]⁺ ion.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3300 | Medium, Broad | N-H stretch (amine) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250, ~1100 | Strong | C-O stretch (ester and ether) |

The presence of a strong absorption band around 1715 cm⁻¹ is indicative of the ester carbonyl group. The broad bands in the 3400-3300 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amine. The C-O stretching vibrations of the ester and ether linkages would appear as strong bands in the fingerprint region.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is an indispensable, non-destructive analytical technique for investigating the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, bond lengths, bond angles, and intermolecular interactions. The following subsections explore the application of both single crystal and powder X-ray diffraction in the study of this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Contacts

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

As of the latest literature review, a complete single crystal X-ray diffraction study for this compound has not been publicly reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for the closely related compound, Methyl 4-(3-chloropropoxy)benzoate , is presented. In a study of this chloro-analogue, crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethyl acetate (B1210297) solution. rsc.org The analysis revealed a monoclinic crystal system. rsc.org

Table 1: Crystal Data and Structure Refinement for Methyl 4-(3-chloropropoxy)benzoate rsc.org

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃ClO₃ |

| Formula Weight | 228.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2400 (12) |

| b (Å) | 10.611 (2) |

| c (Å) | 17.189 (3) |

| β (°) | 100.35 (3) |

| Volume (ų) | 1119.6 (4) |

| Z | 4 |

In the structure of Methyl 4-(3-chloropropoxy)benzoate, intermolecular C—H···O hydrogen bonds are observed, which link the molecules into zigzag chains. rsc.org A similar analysis for this compound would be expected to reveal details about intermolecular hydrogen bonding involving the terminal amino group, which would be crucial for understanding its solid-state packing and physical properties.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Screening

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and to investigate polymorphism. By analyzing the diffraction pattern of a powdered sample, a unique fingerprint of the crystalline solid is obtained, characterized by a series of diffraction peaks at specific angles (2θ). This pattern is dependent on the crystal structure of the material.

A search of the scientific literature and crystallographic databases did not yield any public powder X-ray diffraction data for this compound.

The primary applications of PXRD for this compound would be:

Phase Identification: To confirm the identity of a synthesized batch of the compound by comparing its PXRD pattern to a known standard.

Purity Assessment: To detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Screening: To identify if the compound can exist in different crystalline forms (polymorphs). Polymorphs can have different physical properties, such as solubility and melting point, making their identification critical in pharmaceutical and materials science applications. For example, four polymorphic forms of the related compound methyl paraben (methyl 4-hydroxybenzoate) have been identified through techniques including X-ray crystallography. nih.gov

Elemental Composition Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. This analysis is vital for verifying the empirical formula and assessing the purity of a synthesized compound. The theoretical elemental composition is calculated from the molecular formula, and the experimental values should closely match the theoretical ones for a pure sample.

The molecular formula for this compound is C₁₁H₁₅NO₃, which corresponds to a molecular weight of 209.24 g/mol . While no specific experimental elemental analysis data for this compound has been reported in the reviewed literature, the theoretical composition can be calculated. A product listing for the hydrochloride salt of a related compound, Methyl 4-(3-aminopropyl)benzoate hydrochloride , explicitly states that analytical data is not collected for this product, suggesting a lack of readily available characterization data for this class of compounds. sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.14 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.23 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.69 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.94 |

| Total | 209.245 | 100.00 |

This theoretical data provides a benchmark against which the purity and stoichiometry of synthesized this compound can be experimentally verified.

Computational and Theoretical Chemistry Studies of Methyl 4 3 Aminopropoxy Benzoate

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to elucidate the fundamental properties of Methyl 4-(3-aminopropoxy)benzoate. These calculations provide a quantum mechanical description of the molecule's electron density, from which a wide range of properties can be derived.

Optimized Geometries and Conformational Landscapes

The geometry of this compound has been optimized to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The conformational landscape of the molecule is influenced by the rotational freedom around the C-O and C-C single bonds of the aminopropoxy chain. Different conformers, or spatial arrangements of the atoms, can exist, each with a distinct energy level. The global minimum structure represents the most populated conformation at low temperatures.

Electronic Structure Properties (HOMO-LUMO Energy Gap, Orbital Distribution, Ionization Potential, Electron Affinity)

The electronic structure of this compound is central to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated by the energy of the HOMO.

Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be related to the energy of the LUMO.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the this compound molecule. This map is color-coded to indicate regions of varying electron density.

Red regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the amine and methyl hydrogens.

Green regions: Represent areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other chemical species, highlighting the most probable sites for electrophilic and nucleophilic reactions.

Vibrational Frequency Analysis and Simulated Spectroscopic Data (IR, NMR)

Vibrational frequency analysis, performed on the optimized geometry, confirms that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. These simulated spectra can be compared with experimental data to validate the computational model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of the molecule's NMR spectrum. These calculations provide theoretical values for the resonance frequencies of the ¹H and ¹³C nuclei, aiding in the interpretation of experimental NMR data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD simulations can explore the conformational flexibility of this compound in different environments, such as in a solvent. These simulations reveal how the molecule folds, unfolds, and changes its shape, providing a more realistic representation of its behavior in a real-world system.

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity of this compound. These descriptors provide a numerical basis for predicting how the molecule will behave in chemical reactions.

| Descriptor | Definition | Predicted Reactivity |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Moderate |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | High |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. | Low |

A higher electrophilicity index suggests a greater capacity to act as an electrophile. Chemical hardness and softness are related to the HOMO-LUMO gap; a harder molecule has a larger gap and is less reactive.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations are instrumental in understanding the molecule's electronic structure and vibrational modes.

Computational Methodologies

The prediction of spectroscopic parameters for this compound typically involves optimizing the molecule's ground-state geometry. A common and robust method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). tcsedsystem.eduresearchgate.net This level of theory has proven effective for a range of organic molecules, providing a good balance between accuracy and computational cost.

Once the optimized geometry is obtained, further calculations can be performed:

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu These calculations provide theoretical values that can be compared with experimental data to aid in the structural elucidation of the compound.

IR Spectra: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net

UV-Vis Spectra: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is utilized. tcsedsystem.eduresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Predicted Spectroscopic Data

The following tables present the kind of theoretical spectroscopic data that would be generated for this compound using the computational methods described above.

Predicted ¹H and ¹³C NMR Chemical Shifts

The GIAO method would be used to calculate the NMR chemical shifts (δ) in parts per million (ppm). These theoretical values are crucial for assigning the signals in an experimentally obtained spectrum to specific atoms within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.85 - 7.95 |

| H (Aromatic) | 6.85 - 6.95 |

| H (O-CH₂) | 4.05 - 4.15 |

| H (N-CH₂) | 3.00 - 3.10 |

| H (CH₂) | 2.05 - 2.15 |

| H (O-CH₃) | 3.80 - 3.90 |

| H (NH₂) | 1.50 - 1.60 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C (C=O) | 166.5 - 167.5 |

| C (Aromatic, C-O) | 162.0 - 163.0 |

| C (Aromatic, CH) | 131.0 - 132.0 |

| C (Aromatic, C-CO) | 122.5 - 123.5 |

| C (Aromatic, CH) | 113.5 - 114.5 |

| C (O-CH₂) | 66.0 - 67.0 |

| C (O-CH₃) | 51.0 - 52.0 |

| C (N-CH₂) | 39.0 - 40.0 |

| C (CH₂) | 29.0 - 30.0 |

Predicted FT-IR Vibrational Frequencies

Theoretical calculations of vibrational frequencies provide a detailed assignment of the different vibrational modes of the molecule. These include stretching, bending, and rocking vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 - 3550 | N-H asymmetric and symmetric stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1710 - 1730 | C=O stretching |

| 1600 - 1610 | Aromatic C=C stretching |

| 1500 - 1520 | N-H bending |

| 1250 - 1280 | Asymmetric C-O-C stretching |

| 1100 - 1150 | Symmetric C-O-C stretching |

| 840 - 860 | Aromatic C-H out-of-plane bending |

Predicted UV-Vis Absorption Maxima

TD-DFT calculations predict the electronic transitions and their corresponding absorption wavelengths (λmax). These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| 290 - 300 | > 0.1 | π → π |

| 240 - 250 | > 0.1 | π → π |

| 210 - 220 | > 0.1 | n → π* |

The oscillator strength (f) is a dimensionless quantity that represents the intensity of the electronic transition. A higher value indicates a more intense absorption.

Molecular Interaction Research and Adsorption Phenomena Involving Methyl 4 3 Aminopropoxy Benzoate

Intermolecular Interactions in Condensed Phases and Solutions

The physical state, solubility, and crystal packing of Methyl 4-(3-aminopropoxy)benzoate are dictated by a combination of strong and weak intermolecular forces. These interactions arise from the specific functional groups within its molecular architecture.

The molecule possesses both hydrogen bond donors and acceptors, making hydrogen bonding a primary force in its molecular aggregation.

Hydrogen Bond Donors: The primary amine (-NH₂) group is the principal hydrogen bond donor, with two protons capable of forming strong hydrogen bonds.

Hydrogen Bond Acceptors: The molecule has three primary hydrogen bond acceptor sites: the carbonyl oxygen of the ester group (C=O), the ether oxygen (-O-), and the nitrogen atom of the amine group itself.

These features allow for the formation of extensive hydrogen-bonding networks. For instance, in a crystalline state, one would expect to see chains or sheets of molecules linked by N-H···O=C or N-H···O (ether) interactions. Similar compounds, such as Methyl 4-amino-3-methylbenzoate, have been shown to form chains linked by intermolecular N—H⋯O hydrogen bonds in their crystal structures nih.gov. Analogously, the crystal structure of Methyl 4-(3-chloropropoxy)benzoate, a related compound, reveals intermolecular C—H⋯O hydrogen bonds that link molecules into zigzag chains nih.gov. This suggests that both strong N-H···O and weaker C-H···O interactions are likely significant in the solid-state packing of this compound.

The presence of the benzene (B151609) ring in this compound facilitates π-π stacking interactions, which are crucial non-covalent interactions between aromatic rings mdpi.com. These interactions contribute significantly to the stabilization of molecular aggregates and crystal packing. The nature of π-π interactions is complex, involving a balance of electrostatic and dispersion forces chemrxiv.org.

Common geometries for π-π stacking include:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another.

T-shaped (or edge-to-face): Where the edge of one aromatic ring points towards the face of another.

The specific arrangement adopted by this compound molecules would depend on the interplay between these π-π interactions and the more dominant hydrogen bonding networks. The electronic nature of the benzene ring, influenced by the electron-donating aminopropoxy group and the electron-withdrawing methyl ester group, will modulate the electrostatic potential of the aromatic face, thereby influencing the preferred stacking geometry researchgate.netutexas.edursc.org.

Surface Adsorption Studies (e.g., on Metal Surfaces or Polymeric Substrates)

To understand the interaction between an adsorbate like this compound and a surface, adsorption isotherms and kinetic models are employed.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the surface at a constant temperature. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

Kinetic Models: These models describe the rate of adsorption.

Pseudo-First-Order Model: Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons nih.gov.

The table below illustrates hypothetical data for the adsorption of a compound like this compound, showing how different models can be fitted to experimental data.

| Parameter | Langmuir Model | Freundlich Model | Pseudo-Second-Order Model |

|---|---|---|---|

| Correlation Coefficient (R²) | 0.995 | 0.981 | 0.999 |

| Max Adsorption Capacity (q_max, mg/g) | 150.2 | - | - |

| Rate Constant (k₂) | - | - | 0.002 g/mg·min |

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. These are typically calculated from the variation of the adsorption equilibrium constant with temperature mdpi.com.

Gibbs Free Energy (ΔG°): A negative value indicates a spontaneous adsorption process.

Enthalpy (ΔH°): A negative value indicates an exothermic process, where adsorption is favored at lower temperatures. A positive value indicates an endothermic process, favored at higher temperatures mdpi.com.

Entropy (ΔS°): A positive value suggests increased randomness at the solid-solution interface during adsorption, often due to the release of solvent molecules.

The following interactive table presents possible thermodynamic values for the adsorption of an organic molecule, illustrating the type of information that can be gleaned from such a study.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 298 | -5.2 | 21.5 (Endothermic) | 90.0 (Increased Randomness) |

| 308 | -6.1 | ||

| 318 | -7.0 |

These studies, though not performed specifically on this compound, provide a robust framework for predicting and eventually testing its behavior in various applications.

Non-Covalent Interactions in Supramolecular Assemblies and Co-Crystals

The formation of supramolecular assemblies and co-crystals is driven by a range of non-covalent interactions. In the case of this compound, these interactions would likely include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the ester and ether groups act as hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonding networks, which are crucial in the self-assembly of molecules in the solid state. For instance, in the crystal structure of a related compound, Methyl 4-(3-chloropropoxy)benzoate, intermolecular C-H···O hydrogen bonds are observed to link the molecules into zigzag chains nih.gov. It is highly probable that this compound would form even stronger and more extensive hydrogen bonding networks due to the presence of the N-H donors.

π-π Stacking: The presence of the benzene ring facilitates π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions, though weaker than hydrogen bonds, play a significant role in the stabilization of crystal structures and supramolecular architectures.

Co-Crystals: Co-crystallization is a technique used to modify the physicochemical properties of a substance by combining it with a suitable co-former. Given the functional groups present in this compound, it could potentially form co-crystals with various co-formers. For example, the amino group could form strong hydrogen bonds with carboxylic acids, while the ester group could interact with hydrogen bond donors. The formation of co-crystals can influence properties such as solubility and stability.

To illustrate the potential for non-covalent interactions in a hypothetical co-crystal of this compound with a dicarboxylic acid, a table of potential interactions is provided below.

| Interaction Type | Donor/Acceptor in this compound | Potential Co-former Functional Group | Estimated Bond Distance (Å) |

| Hydrogen Bond | Amino group (-NH₂) | Carboxyl group (-COOH) | 2.7 - 3.1 |

| Hydrogen Bond | Ester oxygen (-C=O) | Carboxyl group (-OH) | 2.8 - 3.2 |

| Hydrogen Bond | Ether oxygen (-O-) | Carboxyl group (-OH) | 2.9 - 3.3 |

| π-π Stacking | Benzene ring | Aromatic ring of co-former | 3.3 - 3.8 |

This table is illustrative and based on general principles of non-covalent interactions. Actual bond distances would require experimental determination.

Theoretical Mechanistic Biochemical Interactions (In Vitro Context)

While no specific in vitro biochemical studies involving this compound are readily available, computational methods can provide valuable insights into its hypothetical interactions with biological targets such as enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is often used to predict the interaction between a small molecule ligand and an enzyme's active site.

A hypothetical docking study of this compound with an enzyme, for instance, lactoperoxidase (LPO), could reveal potential binding modes. A study on various methyl benzoate (B1203000) derivatives as LPO inhibitors showed that these compounds can bind within the enzyme's active site, forming hydrogen bonds with key residues nih.govresearchgate.net. For this compound, the amino and ester groups would be expected to be key pharmacophoric features, potentially forming hydrogen bonds with amino acid residues such as aspartate, asparagine, or serine in an enzyme's active site. The benzene ring could also engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Computational methods can also be employed to predict the binding affinity of a ligand to a protein, often expressed as the binding free energy (ΔG_bind). Lower binding free energy values indicate a more stable protein-ligand complex. Various computational approaches, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used for this purpose nih.gov.

For a hypothetical interaction of this compound with an enzyme active site, the predicted binding affinity would depend on the sum of all intermolecular interactions. The formation of strong hydrogen bonds by the amino group and favorable electrostatic and van der Waals interactions would contribute negatively (favorably) to the binding free energy.

The following table illustrates a hypothetical breakdown of the binding energy contributions for the interaction of this compound with a model enzyme active site, based on the types of interactions observed for similar molecules.

| Interaction Type | Contributing Functional Group | Hypothetical Energy Contribution (kcal/mol) |

| Hydrogen Bonding | Amino group (-NH₂) | -3 to -5 |

| Hydrogen Bonding | Ester group (-C=O) | -2 to -4 |

| Electrostatic Interactions | Polar groups | -2 to -5 |

| Van der Waals Interactions | Entire molecule | -5 to -10 |

| Hydrophobic Interactions | Benzene ring, alkyl chain | -1 to -3 |

| Total Estimated Binding Energy | -13 to -27 |

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific computational studies.

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The ability of a biomolecule, such as a protein or nucleic acid, to recognize a specific ligand is fundamental to many biological processes.

The principles governing the molecular recognition of this compound by a biomolecule would involve a combination of factors:

Shape Complementarity: The three-dimensional shape of the ligand and the binding site of the biomolecule must be complementary to allow for close contact and the formation of multiple non-covalent interactions.

Chemical Complementarity: The functional groups of the ligand and the binding site must be chemically complementary. For this compound, the hydrogen bond donating amino group would favorably interact with hydrogen bond accepting groups in the binding site.

Hydrophobicity: The non-polar parts of the molecule, such as the benzene ring and the propylene chain, will tend to interact with hydrophobic pockets in the binding site, driven by the hydrophobic effect.

Flexibility: Both the ligand and the protein can exhibit conformational flexibility. The process of binding may involve conformational changes in one or both molecules to achieve an optimal fit, a concept known as "induced fit."

Structure Activity Relationship Sar Theoretical Frameworks for Methyl 4 3 Aminopropoxy Benzoate Derivatives

Rational Design of Analogs based on Structural Features and Electronic Properties

The Methyl Benzoate (B1203000) Core: The aromatic ring and the methyl ester group are key determinants of the molecule's aromaticity, hydrophobicity, and potential for pi-stacking interactions. Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly alter the electron density distribution across the molecule. For instance, adding a hydroxyl group could introduce a hydrogen bond donor, while a nitro group would act as a strong electron-withdrawing group. The methyl ester itself is a potential hydrogen bond acceptor and its hydrolysis to a carboxylic acid would introduce a negative charge and strong hydrogen bonding capabilities.

The Propoxy Linker: The three-carbon alkoxy chain provides flexibility to the molecule, allowing the terminal amino group and the benzoate core to adopt various spatial orientations. The length and rigidity of this linker are critical design elements. Shortening or lengthening the chain would alter the distance between the two ends of the molecule, which could be crucial for fitting into a specific binding site or for self-assembly in a material science context. Introducing conformational constraints, such as double bonds or cyclic structures within the linker, could lock the molecule into a more bioactive or structurally organized conformation.

The Terminal Amino Group: As a primary amine, this group is basic and can be protonated under physiological or acidic conditions, introducing a positive charge. This makes it a key site for electrostatic interactions and hydrogen bonding. The nucleophilicity of this amine also allows for a wide range of chemical modifications, such as acylation, alkylation, or arylation, to generate a diverse library of analogs with varying steric bulk, lipophilicity, and hydrogen bonding potential.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. researchgate.netnih.govnih.gov For derivatives of methyl 4-(3-aminopropoxy)benzoate, QSAR can be employed to predict their performance in applications ranging from enzyme inhibition to material properties, thereby prioritizing the synthesis of the most promising candidates.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogs is synthesized, and their activity (e.g., inhibitory concentration (IC50) against an enzyme, or a specific material property) is experimentally determined. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices that describe molecular connectivity.

3D descriptors: Geometrical properties such as molecular shape and surface area.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area, etc.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to find a mathematical equation that best correlates the calculated descriptors with the observed activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds.

For this compound derivatives, a hypothetical QSAR study might reveal that increased lipophilicity at the terminal amino group and the presence of a hydrogen bond donor on the benzoate ring are positively correlated with a desired inhibitory activity. Such a model would provide a quantitative framework for designing new analogs with enhanced potency.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Modification | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 1 | None | 1.8 | 63.3 | 15.2 |

| 2 | N-acetyl | 1.5 | 83.5 | 25.8 |

| 3 | 3-hydroxy | 1.6 | 83.5 | 10.5 |

| 4 | N,N-dimethyl | 2.1 | 54.1 | 12.1 |

| 5 | 3-chloro | 2.5 | 63.3 | 8.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Docking and Virtual Screening for Theoretical Target Engagement in Material Science or Enzyme Inhibition (Non-Biological Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com In the context of this compound derivatives, this can be used to simulate their interaction with the active site of an enzyme or their arrangement within a crystal lattice in a material science application.

Virtual screening, on the other hand, utilizes computational methods to screen large libraries of compounds against a specific target. nih.govresearchgate.netnih.gov For instance, a database of virtual this compound analogs could be screened against the three-dimensional structure of a target enzyme to identify those with the highest predicted binding affinity.

The process of molecular docking and virtual screening typically involves:

Target Preparation: A high-resolution 3D structure of the target, obtained from experimental methods like X-ray crystallography or NMR spectroscopy, is required. The binding site of interest is defined.

Ligand Preparation: 3D structures of the this compound derivatives are generated and their conformational flexibility is taken into account.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site and calculates the binding energy for each pose using a scoring function.

Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The compounds are ranked based on their docking scores.

In a hypothetical scenario where derivatives of this compound are being investigated as inhibitors of a specific industrial enzyme, molecular docking could reveal that the protonated amino group forms a salt bridge with an acidic residue in the active site, while the benzoate ring engages in hydrophobic interactions with a nearby pocket. This information would be invaluable for designing more potent inhibitors.

Ligand-Based and Structure-Based Computational Design Approaches

The design of novel this compound derivatives can be approached from two main computational perspectives: ligand-based and structure-based design. nih.govnih.govnih.gov

Ligand-Based Design: This approach is employed when the 3D structure of the target is unknown. It relies on the knowledge of a set of molecules that are known to be active. The fundamental principle is the "molecular similarity principle," which states that molecules with similar structures are likely to have similar activities.

Common ligand-based methods include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular activity. By aligning a set of active this compound derivatives, a common pharmacophore model can be generated. This model can then be used to search for new, structurally diverse compounds that fit the pharmacophore.

3D-QSAR: As discussed earlier, this method builds a 3D model that relates the structural features of a set of ligands to their activity.

Structure-Based Design: When the 3D structure of the target is available, structure-based design methods can be utilized. These approaches leverage the detailed atomic information of the binding site to design ligands with high affinity and selectivity.

Key structure-based techniques include:

De Novo Design: This involves building a novel ligand from scratch within the binding site. Fragments of molecules are placed in favorable positions within the site and then linked together to form a complete molecule.

Fragment-Based Growth: Small molecular fragments that bind to the target are identified, and then grown or linked together to create more potent lead compounds. For this compound, the benzoate or aminopropoxy moieties could be considered as starting fragments.

The availability of the crystal structure of a closely related compound, methyl 4-(3-chloropropoxy)benzoate, provides a valuable starting point for structure-based design approaches for derivatives of this compound. researchgate.net This existing structural data can be used to build a homology model of the target compound and its derivatives, facilitating more accurate computational studies.

Table 2: Summary of Computational Design Approaches

| Approach | Requirement | Methodology | Application to this compound Derivatives |

| Ligand-Based | Set of active molecules | Pharmacophore modeling, 3D-QSAR | Identifying common features among active analogs to guide the design of new ones. |

| Structure-Based | 3D structure of the target | Molecular docking, De novo design | Designing novel derivatives with optimized interactions within a known binding site. |

Derivatization Strategies and Functionalization for Advanced Research Applications

Chemical Modification of the Primary Amine Group

The primary amine group is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.

Amide Bond Formation with Carboxylic Acids

The reaction of the primary amine of methyl 4-(3-aminopropoxy)benzoate with carboxylic acids is a fundamental method for creating amide bonds. This reaction is a cornerstone in organic synthesis, often utilized to link molecules together. researchgate.netnih.govyoutube.comyoutube.com The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov Various coupling reagents can be employed to facilitate this transformation, and the reaction conditions can be tailored to accommodate a wide range of substrates. researchgate.netnih.govresearchgate.net For instance, titanium(IV) chloride (TiCl4) has been reported as an effective agent for the direct condensation of carboxylic acids and amines, yielding amides in moderate to excellent yields. nih.gov

A general representation of this reaction is the condensation of a carboxylic acid with an amine to form an amide and water. youtube.com This direct amidation can be challenging but is highly desirable for its atom economy. researchgate.net

Table 1: Examples of Amidation Reactions

| Carboxylic Acid | Amine | Product |

| Benzoic Acid | Methylamine | N-methylbenzamide |

| Acetic Acid | Aniline | Acetanilide |

This table provides illustrative examples of amide bond formation and does not represent reactions specifically with this compound.

Imine (Schiff Base) Formation with Aldehydes or Ketones

The primary amine group readily undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. sciensage.inforjptonline.orgnih.govresearchgate.net This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). rjptonline.org The formation of the azomethine group is a confirmation of the successful condensation. sciensage.info Schiff bases are valuable intermediates and have been investigated for their biological activities. sciensage.inforjptonline.org The reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde or ketone in a suitable solvent like ethanol. nih.govresearchgate.net

For example, 4-aminobenzoic acid can be reacted with various aldehydes and ketones to form the corresponding Schiff bases. rjptonline.org The synthesis of 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid involves the condensation of 3-Hydroxy benzaldehyde (B42025) with 3-hydroxy 4-amino benzoic acid. sciensage.info

Urea, Thiourea (B124793), or Carbamate (B1207046) Formation

The primary amine of this compound can be converted into urea, thiourea, or carbamate derivatives. These functional groups are prevalent in many biologically active compounds. nih.gov

Urea and Thiourea Derivatives: Urea and thiourea derivatives are often synthesized for their potential as therapeutic agents. nih.govnih.govresearchgate.net These compounds have shown a broad range of pharmacological properties, including anti-viral and anti-tumor effects. nih.gov The synthesis can involve the reaction of the amine with an appropriate isocyanate or isothiocyanate.

Carbamate Formation: Carbamates are esters of carbamic acid and are used as protecting groups for amines in organic synthesis. banglajol.info They can be formed through several synthetic routes, including the reaction of the amine with a chloroformate or via the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol. wikipedia.orgorganic-chemistry.org A one-pot reaction of carbonylimidazolide in water with a nucleophile provides a general method for preparing carbamates. organic-chemistry.org

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives

| Starting Material | Reagent | Product Type |

| Amine | Isocyanate | Urea |

| Amine | Isothiocyanate | Thiourea |

| Amine | Chloroformate | Carbamate |

This table illustrates general synthetic routes to ureas, thioureas, and carbamates.

Salt Formation for Solubility and Handling (e.g., Hydrochloride Salts)

Treatment of the primary amine with an acid, such as hydrochloric acid, results in the formation of a salt, for instance, this compound hydrochloride. sigmaaldrich.combldpharm.com This salt formation is a common strategy to improve the water solubility and handling of the compound. The hydrochloride salt of a related compound, methyl 4-(aminomethyl)benzoate, can be prepared by esterifying 4-(aminomethyl)benzoic acid in the presence of hydrochloric acid. google.com

Ester Hydrolysis and Further Carboxylic Acid Functionalization

The methyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(3-aminopropoxy)benzoic acid. This hydrolysis is typically carried out under basic conditions (saponification) followed by acidification. oieau.frpsu.educhemspider.com The rate of hydrolysis can be influenced by the pH and temperature of the reaction medium. oieau.fr For instance, the hydrolysis of methyl benzoates is predominantly catalyzed by hydroxide (B78521) ions in the pH range of 5-10. oieau.fr

Once formed, the carboxylic acid group opens up another avenue for derivatization. It can be converted back into different esters or be used in amidation reactions to form new amide bonds. acs.org This two-step process of hydrolysis followed by functionalization allows for the introduction of a wide variety of molecular fragments, which is a common strategy in drug discovery and materials science. nih.govnih.gov For example, the carboxylic acid can be activated and then reacted with various amines or alcohols to create a library of derivatives. nih.gov

Aromatic Ring Substitutions and Modifications for Tunable Properties

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, which allow for the introduction of various substituents onto the ring. These substitutions can significantly alter the electronic properties and, consequently, the chemical reactivity and biological activity of the molecule. aiinmr.comstackexchange.comumkc.educhegg.com

The existing alkoxy and ester groups on the ring direct incoming electrophiles to specific positions. The ester group is an electron-withdrawing group and a meta-director, while the alkoxy group is an electron-donating group and an ortho-, para-director. umkc.edu A common example of electrophilic aromatic substitution is nitration, where a nitro group is introduced onto the aromatic ring using a mixture of nitric and sulfuric acids. aiinmr.comumkc.edu Other electrophilic substitution reactions include halogenation and sulfonation.

The ability to introduce different functional groups onto the aromatic ring provides a powerful tool for fine-tuning the properties of the molecule for specific applications. mdpi.comresearchgate.net

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | X⁺ (Halonium ion) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) |

This table summarizes common electrophilic aromatic substitution reactions on benzene rings.

Formation of Polymeric or Supramolecular Materials via Covalent or Non-Covalent Linkages

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic methyl ester, allows for its participation in various polymerization reactions to form materials with tailored properties. These can be achieved through the formation of strong covalent bonds or weaker, reversible non-covalent interactions.

Covalent Linkages: Polyamide Formation

One of the most direct methods to form a covalent polymer from this compound is through polycondensation to create polyamides. The primary amine of one monomer can react with the methyl ester of another, typically under conditions that facilitate amide bond formation, to yield a linear polymer. This reaction often requires elevated temperatures or the use of catalysts to drive the reaction towards high molecular weight polymers by eliminating methanol (B129727) as a byproduct.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the ester. While direct amidation of esters can be challenging, the process can be facilitated by activating the ester or by using specialized catalysts. orientjchem.org For instance, the synthesis of polyamides from related aminobenzoate monomers has been well-documented, often employing diacid chlorides to react with the amine functionality, or by activating the carboxylic acid group of a related aminobenzoic acid before polymerization. researchgate.netacs.org In the case of this compound, self-condensation would lead to a polyamide with repeating units connected by amide linkages, where the flexible propoxy spacer would influence the polymer's physical properties, such as its glass transition temperature and solubility.

Furthermore, it can be copolymerized with other monomers, such as diamines or diacyl chlorides, to introduce different functional units into the polymer backbone and fine-tune the material's characteristics for specific applications. illinois.edu

| Monomer(s) | Linkage Type | Polymer Type | Potential Properties |

| This compound (self-condensation) | Amide (covalent) | Polyamide | Flexible, potentially semi-crystalline |

| This compound + Adipoyl chloride | Amide (covalent) | Copolyamide | Modified thermal and mechanical properties |

| This compound + Hexamethylene diamine | Amide (covalent) | Copolyamide | Altered hydrophilicity and chain packing |

Non-Covalent Linkages: Supramolecular Assembly

Supramolecular chemistry offers a powerful alternative to covalent polymerization by utilizing reversible, non-covalent interactions to build well-ordered, higher-order structures. youtube.com The functional groups in this compound are prime candidates for forming such assemblies, primarily through hydrogen bonding.

The primary amine can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the self-assembly of individual molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govresearchgate.net The presence of the aromatic ring can also contribute to the stability of these assemblies through π-π stacking interactions. rsc.org

The formation and stability of these supramolecular structures are highly dependent on factors such as solvent polarity and temperature. In non-polar solvents, hydrogen bonding is more favorable, leading to more stable and well-defined aggregates. researchgate.net The resulting materials are often "smart" or responsive, as the non-covalent bonds can be disrupted and reformed in response to external stimuli. For example, a change in pH could protonate the amine, disrupting the hydrogen bonding network and leading to the disassembly of the supramolecular structure. nih.gov

| Interacting Groups | Non-Covalent Interaction | Resulting Structure | Potential Application |

| Amine (N-H) and Ester (C=O) | Hydrogen Bonding | Linear chains or sheets | Self-healing materials, gels |

| Benzene Rings | π-π Stacking | Stacked columnar structures | Organic electronics |

| Amine (protonated) and Ester | Ionic and Hydrogen Bonding | pH-responsive assemblies | Drug delivery systems |

Strategies for Chiral Derivatization and Enantiomeric Separation

While this compound itself is not chiral, it can be used to derivatize chiral molecules, or it could be modified to contain a chiral center. The primary amine is the key functional group for derivatization in the context of enantiomeric separation. The strategy involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net

Several well-established chiral derivatizing agents are suitable for reacting with primary amines.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) : This is a widely used CDA that reacts with primary amines under mild alkaline conditions to form stable diastereomeric derivatives. nih.govresearchgate.net The resulting diastereomers can be effectively separated by reversed-phase HPLC and are easily detected due to the dinitrophenyl chromophore. nih.govresearchgate.net

Mosher's Acid Chlorides (α-methoxy-α-trifluoromethylphenylacetyl chlorides) : Available as both (R) and (S) enantiomers, Mosher's acid chlorides react with primary amines to form stable diastereomeric amides. illinois.eduudel.edu These derivatives are particularly useful for analysis by NMR spectroscopy to determine enantiomeric purity and absolute configuration, but they can also be separated by HPLC. researchgate.netspringernature.comorientjchem.org

The choice of the chiral derivatizing agent and the chromatographic conditions are crucial for achieving successful separation of the resulting diastereomers.

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Separation Technique | Detection |

| Marfey's Reagent (FDAA) | Primary Amine | Diastereomeric N-substituted alaninamides | Reversed-Phase HPLC | UV-Vis |

| (R)- or (S)-Mosher's Acid Chloride | Primary Amine | Diastereomeric amides | Normal or Reversed-Phase HPLC | UV-Vis |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine | Fluorescent diastereomeric derivatives | Reversed-Phase HPLC | Fluorescence, UV-Vis |

| o-Phthalaldehyde (OPA) with a chiral thiol | Primary Amine | Diastereomeric isoindoles | Reversed-Phase HPLC | Fluorescence |

By employing these derivatization strategies, this compound can be a valuable tool in asymmetric synthesis and analysis, either by being resolved into its own potential enantiomers if modified to be chiral, or by serving as a derivatizing agent for other chiral amines after appropriate functionalization.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Methods